N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 674297-49-5
VCID: VC5257493
InChI: InChI=1S/C15H27N7O2/c1-3-20(4-2)9-7-8-17-15-18-13(16)12(22(23)24)14(19-15)21-10-5-6-11-21/h3-11H2,1-2H3,(H3,16,17,18,19)
SMILES: CCN(CC)CCCNC1=NC(=C(C(=N1)N2CCCC2)[N+](=O)[O-])N
Molecular Formula: C15H27N7O2
Molecular Weight: 337.428

N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine

CAS No.: 674297-49-5

Cat. No.: VC5257493

Molecular Formula: C15H27N7O2

Molecular Weight: 337.428

* For research use only. Not for human or veterinary use.

N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine - 674297-49-5

Specification

CAS No. 674297-49-5
Molecular Formula C15H27N7O2
Molecular Weight 337.428
IUPAC Name 2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine
Standard InChI InChI=1S/C15H27N7O2/c1-3-20(4-2)9-7-8-17-15-18-13(16)12(22(23)24)14(19-15)21-10-5-6-11-21/h3-11H2,1-2H3,(H3,16,17,18,19)
Standard InChI Key SKRXECSMVQNMKM-UHFFFAOYSA-N
SMILES CCN(CC)CCCNC1=NC(=C(C(=N1)N2CCCC2)[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrimidine ring substituted at positions 2, 4, 5, and 6. Key functional groups include:

  • N2: A 3-(diethylamino)propyl chain, introducing a tertiary amine moiety.

  • C5: A nitro group (-NO₂), enhancing electrophilicity.

  • C6: A pyrrolidin-1-yl group, contributing to stereochemical complexity .

The molecular weight is calculated as 362.44 g/mol, with a theoretical polar surface area of 121 Ų, suggesting moderate bioavailability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₂₆N₈O₂
Molecular Weight362.44 g/mol
Hydrogen Bond Donors4
Hydrogen Bond Acceptors8
Rotatable Bond Count6

Synthesis and Functionalization

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of a pyrimidine precursor. A plausible route includes:

  • Nucleophilic Aromatic Substitution: Introducing the pyrrolidin-1-yl group at C6 using pyrrolidine under basic conditions .

  • Nitration: Electrophilic nitration at C5 using nitric acid/sulfuric acid .

  • Alkylation: Coupling 3-(diethylamino)propylamine to the C2 position via Buchwald-Hartwig amination .

Challenges in Optimization

  • Steric Hindrance: Bulky substituents at C2 and C6 may impede reaction kinetics.

  • Nitro Group Stability: Risk of reduction during catalytic steps requires inert atmospheres .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (calculated: 1.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The diethylamino propyl chain enhances solubility in polar solvents, while the pyrrolidine group contributes to conformational rigidity .

Table 2: Predicted Physicochemical Properties

PropertyValue
logP (Octanol-Water)1.8
Water Solubility12 mg/L (25°C)
pKa (Basic)9.2 (diethylamino group)

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Nitro-substituted pyrimidines demonstrate broad-spectrum antimicrobial effects. The nitro group’s electron-withdrawing properties disrupt microbial DNA synthesis, suggesting potential utility against drug-resistant pathogens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator